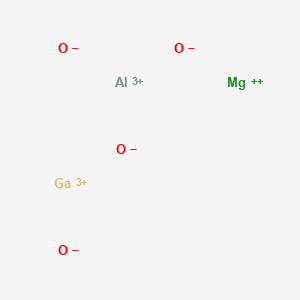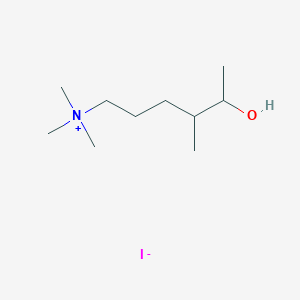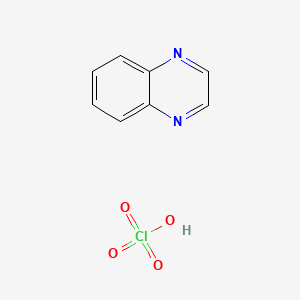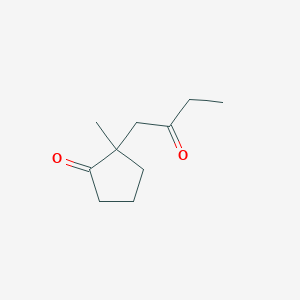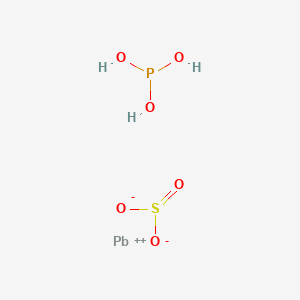
Lead(2+);phosphorous acid;sulfite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead(2+);phosphorous acid;sulfite is a complex compound that involves lead in its +2 oxidation state, phosphorous acid, and sulfite ions
准备方法
Synthetic Routes and Reaction Conditions
The preparation of lead(2+);phosphorous acid;sulfite can involve several synthetic routes. One common method is the precipitation reaction, where soluble salts of lead and sulfite are mixed under controlled conditions to form the desired compound. For example, mixing lead(II) nitrate with sodium sulfite in an aqueous solution can result in the formation of lead(II) sulfite as a precipitate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale precipitation reactions. The reactants are mixed in large reactors, and the resulting precipitate is filtered, washed, and dried to obtain the pure compound. Safety precautions are essential due to the toxicity of lead compounds .
化学反应分析
Types of Reactions
Lead(2+);phosphorous acid;sulfite undergoes various chemical reactions, including:
Oxidation: Lead(II) can be oxidized to lead(IV) under certain conditions.
Reduction: Lead(IV) can be reduced back to lead(II).
Substitution: Sulfite ions can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various oxidizing and reducing agents. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of lead(II) sulfite can produce lead(IV) sulfate, while reduction reactions can yield elemental lead .
科学研究应用
Lead(2+);phosphorous acid;sulfite has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications and effects on human health.
Industry: Utilized in the production of materials and as a catalyst in industrial processes
作用机制
The mechanism of action of lead(2+);phosphorous acid;sulfite involves its interaction with molecular targets and pathways in biological systems. Lead ions can bind to proteins and enzymes, altering their structure and function. This can result in various physiological effects, including toxicity and disruption of cellular processes .
相似化合物的比较
Similar Compounds
Similar compounds to lead(2+);phosphorous acid;sulfite include:
- Lead(II) sulfate
- Lead(II) chloride
- Lead(II) nitrate
- Lead(II) acetate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of lead, phosphorous acid, and sulfite ions.
属性
CAS 编号 |
58128-65-7 |
|---|---|
分子式 |
H3O6PPbS |
分子量 |
369 g/mol |
IUPAC 名称 |
lead(2+);phosphorous acid;sulfite |
InChI |
InChI=1S/H3O3P.H2O3S.Pb/c2*1-4(2)3;/h1-3H;(H2,1,2,3);/q;;+2/p-2 |
InChI 键 |
YUSLUVXLCCCMNP-UHFFFAOYSA-L |
规范 SMILES |
OP(O)O.[O-]S(=O)[O-].[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)
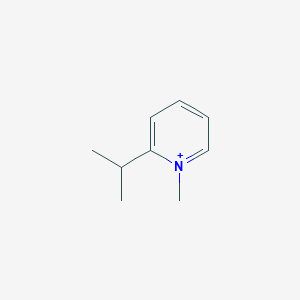

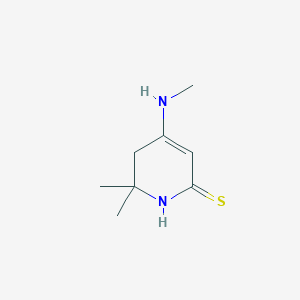
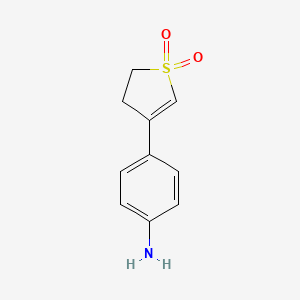
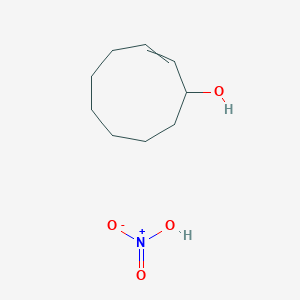
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
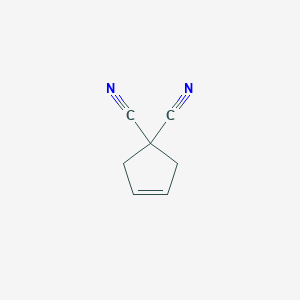
![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)
